HIF-1 Transcriptional Inhibition: Moracin O vs. Moracin P vs. Moracin Q in Cell-Based Reporter Assay
In a cell-based HRE-luciferase reporter assay performed in human Hep3B hepatoblastoma cells under hypoxic conditions (1% O2, 16 h), racemic (±)-Moracin O exhibited an IC50 of 6.76 nM against HIF-1 transcriptional activity [1]. This is 1.6-fold more potent than Moracin P (IC50 10.7 nM), which differs only in A-ring size (six-membered vs five-membered), and approximately 870-fold more potent than Moracin Q (IC50 5.88 µM), a 2-arylbenzofuran with altered hydroxyl substitution [2]. The data demonstrate that the five-membered A-ring and specific resorcinol-type D-ring substitution pattern of Moracin O are critical for potent HIF-1 suppression.
| Evidence Dimension | Inhibition of hypoxia-induced HIF-1 transcriptional activity (HRE-luciferase reporter) |
|---|---|
| Target Compound Data | IC50 = 6.76 nM (±)-Moracin O |
| Comparator Or Baseline | Moracin P: IC50 = 10.7 nM; Moracin Q: IC50 = 5.88 µM |
| Quantified Difference | 1.6-fold more potent than Moracin P; ~870-fold more potent than Moracin Q |
| Conditions | Hep3B human hepatoblastoma cells; HRE-luciferase reporter assay; 1% O2 hypoxia; 16 h incubation |
Why This Matters
For hypoxia-targeted drug discovery programs, the 1.6-fold potency advantage over the closest natural analog Moracin P and the 870-fold advantage over Moracin Q justify selecting Moracin O as the lead scaffold; use of Moracin Q would require >800-fold higher concentrations, risking off-target effects and solubility limitations.
- [1] Kaur, N., Xia, Y., Jin, Y., Dat, N. T., Gajulapati, K., Choi, Y., Hong, Y.-S., Lee, J. J., Lee, K. (2009). The first total synthesis of moracin O and moracin P, and establishment of the absolute configuration of moracin O. Chemical Communications, 1879-1881. View Source
- [2] SciTech (2025). Bioactive benzofuran derivatives: Moracins A–Z in medicinal chemistry. Citing IC50 data: Moracin O 6.76 nM, Moracin P 10.7 nM, Moracin Q 5.88 µM in Hep3B HRE assay. View Source
